molecular formula C12H12N2O2 B3050143 3(2H)-Pyridazinone, 2-(2-hydroxyethyl)-6-phenyl- CAS No. 23916-77-0

3(2H)-Pyridazinone, 2-(2-hydroxyethyl)-6-phenyl-

Cat. No. B3050143
CAS RN: 23916-77-0
M. Wt: 216.24 g/mol
InChI Key: XHSYJYUUWKZQOW-UHFFFAOYSA-N
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Description

3(2H)-Pyridazinone, 2-(2-hydroxyethyl)-6-phenyl- , also known by other names such as N-(2-Hydroxyethyl)phthalimide and 2-Phthalimidoethanol , is a chemical compound with the molecular formula C₁₀H₉NO₃ . Its molecular weight is approximately 191.18 g/mol . The compound features a pyridazinone ring with a phenyl group and a hydroxyethyl side chain.


Molecular Structure Analysis

The molecular structure of 3(2H)-Pyridazinone, 2-(2-hydroxyethyl)-6-phenyl- consists of a pyridazinone core with a phenyl group attached at one position and a hydroxyethyl group at another. The compound’s 2D and 3D structures can be visualized using computational tools .

Safety And Hazards

  • Carcinogenicity : There is evidence suggesting that this compound may be a potential carcinogen (Carc.2) .

Future Directions

: NIST Chemistry WebBook : ECHA Substance Information

properties

IUPAC Name

2-(2-hydroxyethyl)-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-9-8-14-12(16)7-6-11(13-14)10-4-2-1-3-5-10/h1-7,15H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSYJYUUWKZQOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70178629
Record name 3(2H)-Pyridazinone, 2-(2-hydroxyethyl)-6-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70178629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3(2H)-Pyridazinone, 2-(2-hydroxyethyl)-6-phenyl-

CAS RN

23916-77-0
Record name 3(2H)-Pyridazinone, 2-(2-hydroxyethyl)-6-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023916770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3(2H)-Pyridazinone, 2-(2-hydroxyethyl)-6-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70178629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 6-phenyl-3(2H)-pyridazinone potassium salt (10 mmol) (prepared from 6-phenyl-3(2H)-pyridazinone (1.72 g; 10 mmol) and KOH in methanol (0.56 g; 10 mmol), 2-bromoethanol (12 mmol), TBAB (1.19 g; 4 mmol) and atomised KOH (11 mmol) in toluene (60 mL) was stirred at room temperature for 6 hours. The reaction mixture was filtered, the filtrate was washed successively with 5% NaOH solution, 10% HCl solution and lastly water. The organic extracts were dried over anhydrous Na2SO4 and concentrated to dryness, and the obtained residue was purified by flash chromatography (CH22Cl2MeOH 98:2), yielding the title product (1.9 g).
Name
6-phenyl-3(2H)-pyridazinone potassium salt
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.56 g
Type
reactant
Reaction Step Two
Quantity
12 mmol
Type
reactant
Reaction Step Two
Name
Quantity
11 mmol
Type
reactant
Reaction Step Two
Name
Quantity
1.19 g
Type
catalyst
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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